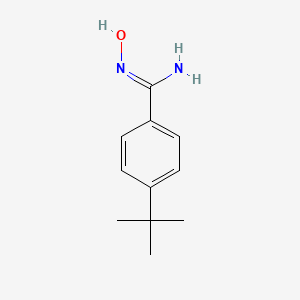
4-tert-Butylbenzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylbenzamidoxime is an organic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to an amidoxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylbenzamidoxime typically involves the reaction of 4-tert-butylbenzonitrile with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would likely involve optimized reaction conditions to maximize yield and purity, along with efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamidoxime derivatives.
Scientific Research Applications
4-tert-Butylbenzamidoxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzamidoxime involves its interaction with specific molecular targets, such as enzymes and proteins. The amidoxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzonitrile: A precursor in the synthesis of 4-tert-Butylbenzamidoxime.
4-tert-Butylbenzamide: Similar structure but lacks the amidoxime group.
Benzamidoxime: Lacks the tert-butyl group, offering different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and the amidoxime functional group. This combination imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .
Biological Activity
4-tert-Butylbenzamidoxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C11H16N2O
- Molecular Weight : 192.26 g/mol
This compound features a tert-butyl group, which is known to influence pharmacokinetic properties and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects against various diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the treatment of infectious diseases.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes its activity against selected microorganisms:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that this compound possesses varying degrees of antimicrobial activity, particularly against fungal strains.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using various cell lines. The findings are summarized below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| L6 (rat skeletal muscle) | >100 |
The compound demonstrated selective cytotoxicity towards cancer cells while showing lower toxicity towards normal muscle cells, suggesting a potential therapeutic window.
Case Studies and Research Findings
Several case studies have provided insights into the biological activity and potential clinical applications of this compound:
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-tert-butyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13) |
InChI Key |
QUCZBZUPJKDIRP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















